molecular formula C21H17FO6 B11160382 methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Cat. No.: B11160382
M. Wt: 384.4 g/mol
InChI Key: JLXFYEWTJDZANP-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy-substituted chromenone moiety, and a butanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of an acid catalyst to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chromenone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 4-(4-bromophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 4-(4-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Uniqueness

Methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C21H17FO6

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(7-methoxy-2-oxochromen-4-yl)-4-oxobutanoate

InChI

InChI=1S/C21H17FO6/c1-26-14-7-8-15-16(11-20(24)28-19(15)9-14)17(21(25)27-2)10-18(23)12-3-5-13(22)6-4-12/h3-9,11,17H,10H2,1-2H3

InChI Key

JLXFYEWTJDZANP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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